Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate
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Description
Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C25H26N2O6S2 and its molecular weight is 514.61. The purity is usually 95%.
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Biological Activity
Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Piperidine ring : Known for its role in various biological activities.
- Sulfonamide group : Associated with antibacterial and enzyme inhibition properties.
- Thiophene moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit certain enzymes, leading to a cascade of biochemical responses. For example, it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound possess significant antiviral properties. For instance, derivatives with piperidine rings have shown activity against various viruses, including HIV and hepatitis viruses . The presence of the methoxyphenyl group enhances the binding affinity to viral proteins, increasing efficacy.
Antibacterial Activity
The sulfonamide component is crucial for antibacterial activity. Compounds containing the sulfonamide group have been widely studied for their ability to inhibit bacterial growth by targeting bacterial enzymes like dihydropteroate synthase, which is essential for folate synthesis .
Anticancer Potential
Research indicates that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The thiophene moiety has been linked to cytotoxic activity against various cancer cell lines .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
Case Studies
- Antiviral Screening : A study evaluated a series of piperidine derivatives, including those with similar structures to our compound, against HIV-1. Results showed that certain modifications led to enhanced antiviral activity compared to standard treatments .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of sulfonamide derivatives. The study concluded that structural variations significantly impacted efficacy against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
methyl 3-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S2/c1-32-19-10-12-20(13-11-19)35(30,31)27-14-6-9-18(16-27)24(28)26-21-15-22(17-7-4-3-5-8-17)34-23(21)25(29)33-2/h3-5,7-8,10-13,15,18H,6,9,14,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRIGSMKRQQIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.